6-Fluoro-2-isobutyl-1H-indole chemical properties and structure
6-Fluoro-2-isobutyl-1H-indole chemical properties and structure
Topic: 6-Fluoro-2-isobutyl-1H-indole: Chemical Properties, Synthesis, and Medicinal Utility Content Type: Technical Monograph Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
Executive Summary
6-Fluoro-2-isobutyl-1H-indole (CAS: 491601-36-6) is a specialized heterocyclic scaffold utilized in modern medicinal chemistry as a high-value building block.[1][2] Belonging to the class of 2-substituted indoles, this molecule integrates two critical structural modifications—a fluorine atom at the C6 position and an isobutyl group at the C2 position—onto the privileged indole core.
This specific substitution pattern offers a dual advantage in drug design: the C6-fluorine atom modulates metabolic stability and electronic distribution without significantly altering steric bulk, while the C2-isobutyl moiety enhances lipophilicity and provides a hydrophobic anchor for receptor binding pockets. It serves as a critical intermediate in the synthesis of serotonin receptor modulators (5-HT), melatonin analogues, and potential kinase inhibitors.
Chemical Profile & Structural Analysis
The physicochemical properties of 6-Fluoro-2-isobutyl-1H-indole are defined by the interplay between the electron-withdrawing halogen and the lipophilic alkyl chain.
Physicochemical Properties Table
| Property | Value | Note |
| IUPAC Name | 6-Fluoro-2-(2-methylpropyl)-1H-indole | |
| CAS Number | 491601-36-6 | |
| Molecular Formula | C₁₂H₁₄FN | |
| Molecular Weight | 191.24 g/mol | |
| Predicted LogP | ~3.8 - 4.1 | High lipophilicity due to isobutyl group |
| H-Bond Donors | 1 (NH) | Indole N-H |
| H-Bond Acceptors | 1 (F) | Weak acceptor capability |
| pKa (NH) | ~16-17 | Slightly more acidic than indole due to F |
| Appearance | Pale yellow oil or low-melting solid | Typical for alkyl-indoles |
Structural Logic in Drug Design
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C6-Fluorination (Metabolic Blocking):
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Mechanism: The C6 position of the indole ring is a common site for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substitution with fluorine, which has a high bond strength (C-F ≈ 116 kcal/mol) and small van der Waals radius (1.47 Å vs 1.20 Å for H), effectively blocks this metabolic soft spot, extending the in vivo half-life of the parent molecule.
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Electronic Effect: The electronegativity of fluorine pulls electron density from the benzene ring, slightly increasing the acidity of the N-H proton, which can strengthen hydrogen bonding interactions with receptor residues (e.g., Aspartate or Glutamate).
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C2-Isobutyl Group (Hydrophobic Anchoring):
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Steric Fit: The isobutyl group adds significant steric bulk compared to a methyl or ethyl group. This allows the molecule to probe deep, hydrophobic pockets in G-Protein Coupled Receptors (GPCRs), particularly in the orthosteric sites of Cannabinoid (CB2) or Melatonin (MT1/MT2) receptors.
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Lipophilicity: The alkyl chain increases the partition coefficient (LogP), facilitating membrane permeability and Blood-Brain Barrier (BBB) crossing, which is essential for CNS-targeted therapeutics.
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Synthetic Methodologies
The synthesis of 6-Fluoro-2-isobutyl-1H-indole can be approached via classical cyclization or modern transition-metal catalysis.
Method A: Fischer Indole Synthesis (Scalable)
The most robust route for industrial scale-up involves the acid-catalyzed cyclization of 3-fluorophenylhydrazine with 4-methyl-2-pentanone (methyl isobutyl ketone).
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Reaction Logic: The reaction proceeds via the formation of a hydrazone intermediate, followed by a [3,3]-sigmatropic rearrangement (diaza-Cope rearrangement).
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Regioselectivity Challenge: The use of meta-fluorophenylhydrazine can yield two isomers: 4-fluoro-2-isobutylindole and 6-fluoro-2-isobutylindole. However, the steric influence of the hydrazine substituents and the electronic directing effect of the fluorine often favor the 6-fluoro isomer, or they are separable by column chromatography.
Method B: Palladium-Catalyzed Annulation (Precision)
For high-purity applications, a palladium-catalyzed annulation of 2-halo-4-fluoroaniline with a terminal alkyne or ketone equivalent is preferred. This method avoids isomer formation.
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Precursors: 2-iodo-5-fluoroaniline + 4-methyl-1-pentyne (or equivalent ketone surrogate).
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Catalyst: Pd(OAc)₂ / Ligand (e.g., XPhos).
Synthesis Pathway Diagram
Figure 1: Fischer Indole Synthesis pathway highlighting the critical rearrangement step and potential regiochemical divergence.
Medicinal Chemistry Applications
Researchers utilize this scaffold to explore Structure-Activity Relationships (SAR) in several key therapeutic areas:
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Serotonin (5-HT) Modulation:
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The indole core is the endogenous pharmacophore of serotonin. The 2-isobutyl group creates steric hindrance that can induce selectivity for specific subtypes (e.g., 5-HT2A vs 5-HT2C) by clashing with residues in the orthosteric binding pocket of non-target receptors.
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Melatonin Receptor Agonists:
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Melatonin receptors (MT1/MT2) accommodate lipophilic groups at the C2 position. 6-Fluoro-2-isobutyl-1H-indole mimics the core of melatonin but with enhanced metabolic stability against 6-hydroxylation, a primary clearance pathway for melatonin.
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Kinase Inhibition:
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Many kinase inhibitors (e.g., Sunitinib analogues) utilize an indole core. The 6-fluoro substituent modulates the electron density of the hinge-binding motif (the indole NH and C2), potentially altering affinity and selectivity profiles against kinases like VEGFR or PDGFR.
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Experimental Protocol: Synthesis via Fischer Cyclization
Objective: Synthesis of 6-Fluoro-2-isobutyl-1H-indole from 3-fluorophenylhydrazine hydrochloride.
Reagents:
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3-Fluorophenylhydrazine hydrochloride (1.0 eq)
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4-Methyl-2-pentanone (Methyl isobutyl ketone) (1.2 eq)
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Glacial Acetic Acid (Solvent)
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Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (Catalyst)[3]
Procedure:
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Hydrazone Formation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorophenylhydrazine hydrochloride (10 mmol) in glacial acetic acid (20 mL). Add 4-methyl-2-pentanone (12 mmol).
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Cyclization: Heat the mixture to 90°C for 1 hour to form the hydrazone. Add fused Zinc Chloride (20 mmol) carefully.
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Reflux: Increase temperature to reflux (approx. 110-120°C) and stir for 3–4 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:1). Look for the disappearance of the hydrazone spot and the appearance of a fluorescent indole spot.
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Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water (100 mL). Neutralize with saturated NaHCO₃ or NaOH solution until pH ~8.
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Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography on silica gel.
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Eluent: Gradient of Hexane to 5% Ethyl Acetate/Hexane.
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Note: The 6-fluoro isomer is typically more polar than the 4-fluoro isomer; careful fractionation is required.
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Characterization (Expected Data):
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¹H NMR (CDCl₃, 400 MHz): δ ~7.9 (br s, 1H, NH), 7.4 (dd, 1H, H-4), 7.0 (dd, 1H, H-7), 6.8 (dt, 1H, H-5), 6.2 (s, 1H, H-3), 2.5 (d, 2H, CH₂-isobutyl), 1.9 (m, 1H, CH-isobutyl), 0.9 (d, 6H, CH₃).
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MS (ESI): m/z 192.1 [M+H]⁺.
References
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Fischer Indole Synthesis Mechanism & Scope
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Pharmacology of 2-Substituted Indoles
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Smart, B. E. "Fluorine substituent effects (on bioactivity)." Journal of Fluorine Chemistry, 2001, 109(1), 3–11. Link
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Synthesis of 6-Fluoroindoles
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Indoles in Drug Discovery
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Kochanowska-Karamyan, A. J., & Hamann, M. T. "Marine indole alkaloids: potential new drug leads for the control of depression and anxiety." Chemical Reviews, 2010, 110(8), 4489–4497. Link
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